The Biological Origin of 5-Methyldecanoyl-CoA: An In-depth Technical Guide
The Biological Origin of 5-Methyldecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyldecanoyl-CoA is an anteiso-branched-chain acyl-CoA that plays a role in the composition of lipids in various organisms, particularly bacteria. Its branched nature influences the physical properties of cell membranes, such as fluidity. Understanding the biosynthesis of 5-Methyldecanoyl-CoA is crucial for fields ranging from microbiology to the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological origin of 5-Methyldecanoyl-CoA, detailing the biosynthetic pathway, the enzymes involved, and relevant quantitative data. Furthermore, it outlines key experimental protocols for the study of this molecule and its synthesis.
Introduction
Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria, contributing to their ability to adapt to diverse environmental conditions.[1] BCFAs are primarily classified into two series: iso- and anteiso-fatty acids. Anteiso-fatty acids are characterized by a methyl branch on the antepenultimate (third-to-last) carbon atom. 5-Methyldecanoyl-CoA is an activated intermediate in the synthesis of C11 anteiso-fatty acids. Its biosynthesis originates from the amino acid L-isoleucine and follows a modified fatty acid synthesis pathway.
Biosynthetic Pathway of 5-Methyldecanoyl-CoA
The synthesis of 5-Methyldecanoyl-CoA is a multi-step process that begins with the catabolism of L-isoleucine to produce a branched-chain primer, which is then elongated by the fatty acid synthase (FAS) system.
Primer Synthesis: From Isoleucine to 2-Methylbutyryl-CoA
The initial steps involve the conversion of L-isoleucine to α-keto-β-methylvalerate through the action of a branched-chain amino acid aminotransferase (BCAT). Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to yield 2-methylbutyryl-CoA.[2] This molecule serves as the primer for the fatty acid synthase.
Elongation by Fatty Acid Synthase (FAS)
The 2-methylbutyryl-CoA primer undergoes three successive elongation cycles, with each cycle adding a two-carbon unit derived from malonyl-CoA. The overall elongation process is catalyzed by the fatty acid synthase (FAS) system, which in bacteria is typically a Type II FAS system consisting of discrete, monofunctional enzymes. Each elongation cycle comprises four enzymatic reactions: condensation, reduction, dehydration, and a second reduction.
Elongation Cycle 1:
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Condensation: 2-Methylbutyryl-ACP (formed from 2-methylbutyryl-CoA by a transacylase) condenses with malonyl-ACP, catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH). This reaction releases CO2 and forms 3-oxo-5-methylhexanoyl-ACP.
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Reduction: The keto group of 3-oxo-5-methylhexanoyl-ACP is reduced to a hydroxyl group by 3-ketoacyl-ACP reductase (FabG), yielding 3-hydroxy-5-methylhexanoyl-ACP. This reaction utilizes NADPH as a reducing agent.
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Dehydration: A water molecule is removed from 3-hydroxy-5-methylhexanoyl-ACP by 3-hydroxyacyl-ACP dehydratase (FabZ), forming a double bond and resulting in 5-methyl-trans-2-hexenoyl-ACP.
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Reduction: The double bond in 5-methyl-trans-2-hexenoyl-ACP is reduced by enoyl-ACP reductase (FabI), using NADPH or NADH, to produce 5-methylhexanoyl-ACP.
Elongation Cycle 2:
The 5-methylhexanoyl-ACP from the first cycle undergoes a second round of elongation with malonyl-ACP, following the same four enzymatic steps to yield 5-methyloctanoyl-ACP.
Elongation Cycle 3:
A third and final elongation cycle converts 5-methyloctanoyl-ACP to 5-methyldecanoyl-ACP. The final step is the transfer of the acyl group from ACP to coenzyme A, catalyzed by an acyl-ACP thioesterase or transacylase, to produce the final product, 5-Methyldecanoyl-CoA .
Key Enzymes and Quantitative Data
The biosynthesis of 5-Methyldecanoyl-CoA is dependent on the coordinated action of several enzymes. The initial priming steps and the subsequent elongation cycles are critical control points.
| Enzyme | EC Number | Substrate(s) | Product(s) | Kinetic Parameters (Organism) |
| Branched-chain amino acid aminotransferase (BCAT) | 2.6.1.42 | L-isoleucine, α-ketoglutarate | α-keto-β-methylvalerate, L-glutamate | - |
| Branched-chain α-keto acid dehydrogenase (BCKDH) | 1.2.4.4 | α-keto-β-methylvalerate, CoA, NAD+ | 2-methylbutyryl-CoA, CO2, NADH | The BCKDH complex has a relatively broad specificity and can act on various branched-chain α-keto acids.[2] Kinetic studies on the BCKDH complex have been performed, but specific Km and Vmax values for α-keto-β-methylvalerate are not consistently reported across different organisms. Product inhibition by NADH and isovaleryl-CoA has been observed.[3] |
| β-ketoacyl-ACP synthase III (FabH) | 2.3.1.180 | 2-methylbutyryl-CoA, malonyl-ACP | 3-oxo-5-methylhexanoyl-ACP, CoA, CO2 | Staphylococcus aureus FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA.[4] The Km for isobutyryl-CoA was reported to be 0.32 µM and for butyryl-CoA 2.32 µM.[4] For Bacillus subtilis, FabH1 shows a slight preference for the anteiso precursor 2-methylbutyryl-CoA.[5] |
| 3-Ketoacyl-ACP reductase (FabG) | 1.1.1.100 | 3-oxoacyl-ACP, NADPH | 3-hydroxyacyl-ACP, NADP+ | - |
| 3-Hydroxyacyl-ACP dehydratase (FabZ) | 4.2.1.59 | 3-hydroxyacyl-ACP | trans-2-enoyl-ACP, H2O | - |
| Enoyl-ACP reductase (FabI) | 1.3.1.9 | trans-2-enoyl-ACP, NADH/NADPH | acyl-ACP, NAD+/NADP+ | - |
| Fatty Acid Synthase (FAS) System | 2.3.1.85 | Acetyl-CoA, Malonyl-CoA, NADPH | Long-chain fatty acid | The overall fatty acid synthase system catalyzes the complete synthesis of fatty acids.[6] |
Experimental Protocols
In Vitro Reconstitution of the Biosynthetic Pathway
This protocol allows for the study of the biosynthesis of 5-Methyldecanoyl-CoA in a controlled environment.
Materials:
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Purified enzymes: BCAT, BCKDH complex, FabH, FabG, FabZ, FabI, and an acyl-ACP synthetase.
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Substrates: L-isoleucine, α-ketoglutarate, Coenzyme A, NAD+, malonyl-CoA, NADPH, ATP, and Acyl Carrier Protein (ACP).
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Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0, containing 1 mM DTT).
-
Quenching solution (e.g., 10% formic acid).
-
LC-MS/MS system for product analysis.
Procedure:
-
A reaction mixture is prepared containing all the purified enzymes, substrates, and cofactors in the reaction buffer.
-
The reaction is initiated by the addition of L-isoleucine.
-
The mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Aliquots are taken at different time points and the reaction is quenched.
-
The samples are then analyzed by LC-MS/MS to detect and quantify the formation of 2-methylbutyryl-CoA and 5-Methyldecanoyl-CoA.[7][8]
Analysis of 5-Methyldecanoyl-CoA from Biological Samples
This protocol describes the extraction and analysis of 5-Methyldecanoyl-CoA from bacterial cells.
Materials:
-
Bacterial cell culture grown under conditions that favor branched-chain fatty acid synthesis.
-
Extraction solvent (e.g., acetonitrile/methanol/water).
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
LC-MS/MS system.
Procedure:
-
Bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in the extraction solvent containing the internal standard.
-
The cells are lysed (e.g., by sonication or bead beating).
-
The cell debris is removed by centrifugation.
-
The supernatant containing the acyl-CoAs is collected and analyzed by LC-MS/MS.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis
To analyze the final fatty acid product (5-methyldecanoic acid), the CoA ester must be hydrolyzed and derivatized.
Materials:
-
Sample containing 5-Methyldecanoyl-CoA.
-
Alkaline hydrolysis solution (e.g., methanolic KOH).
-
Derivatization agent (e.g., BF3-methanol or trimethylsilylation reagent).
-
Organic solvent for extraction (e.g., hexane).
-
GC-MS system.
Procedure:
-
The acyl-CoA sample is hydrolyzed to release the free fatty acid.
-
The free fatty acid is then derivatized to a volatile ester (e.g., a methyl ester).[10]
-
The fatty acid methyl ester is extracted into an organic solvent.
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The extract is injected into the GC-MS for separation and identification based on its retention time and mass spectrum.[11]
Visualizations
Caption: Overview of 5-Methyldecanoyl-CoA Biosynthesis.
Caption: The four enzymatic steps of a fatty acid elongation cycle.
Caption: Workflow for the analysis of acyl-CoAs from biological samples.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC 2.3.1.85 [iubmb.qmul.ac.uk]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arpi.unipi.it [arpi.unipi.it]
